Chromium-53
Description
Structure
2D Structure
Properties
IUPAC Name |
chromium-53 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAMTAEIAYCRO-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[53Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
52.940646 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13981-78-7 | |
| Record name | Chromium, isotope of mass 53 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Chromium 53 Isotopic Systematics and Fractionation Principles
Fundamental Mechanisms of Chromium-53 Isotope Fractionation
Chromium isotope fractionation can occur through various mechanisms, broadly categorized into redox-dependent and non-redox processes. Understanding these mechanisms is crucial for interpreting chromium isotope variations observed in natural and engineered systems.
Redox-Dependent Fractionation Pathways Involving Cr(III) and Cr(VI)
Redox transformations between the trivalent (Cr(III)) and hexavalent (Cr(VI)) oxidation states of chromium are the most significant drivers of chromium isotope fractionation. researchgate.netcambridge.orgustc.edu.cnyale.edu In natural environments, Cr(III) is the dominant form in minerals and rocks and is relatively insoluble. semanticscholar.org Cr(VI), often found as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) oxyanions, is more soluble and mobile. semanticscholar.orgwikipedia.org
The oxidation of Cr(III) to Cr(VI) typically results in the enrichment of the heavier isotopes, such as ⁵³Cr, in the oxidized Cr(VI) species. copernicus.orgresearchgate.net This process is often catalyzed by manganese oxides and requires the presence of oxygen. ustc.edu.cnoup.com Conversely, the reduction of Cr(VI) to Cr(III) leads to the preferential partitioning of lighter isotopes into the newly formed Cr(III) phase, leaving the residual Cr(VI) enriched in heavier isotopes. copernicus.orgresearchgate.netyale.edu This reduction can be facilitated by various reductants, including ferrous iron, sulfides, and organic matter, and is a primary mechanism for removing soluble Cr(VI) from aquatic systems by forming insoluble Cr(III) precipitates. ustc.edu.cnyale.eduethz.ch
Experimental studies have demonstrated significant chromium isotope fractionation during these redox transformations. For example, the reduction of Cr(VI) to Cr(III) with H₂O₂ under strongly acidic conditions has shown a near-equilibrium isotope fractionation (Δ⁵³/⁵²Cr) of approximately -3.54‰. cabidigitallibrary.orgcapes.gov.br At neutral pH, kinetic isotope fractionation during reduction can be around -5‰. cabidigitallibrary.orgcapes.gov.br The magnitude of this redox-induced fractionation is generally much larger than that observed in non-redox processes, making chromium isotopes a valuable proxy for reconstructing past and present redox conditions in various environments. ustc.edu.cnsemanticscholar.org
Non-Redox Isotope Fractionation Processes of this compound
While redox reactions cause the largest fractionations, non-redox processes can also contribute to chromium isotope variations, although typically to a lesser extent. ustc.edu.cnsemanticscholar.org These processes include kinetic and equilibrium isotope effects, as well as interactions with solid and dissolved phases.
Kinetic isotope effects occur when the reaction rates of isotopic species differ. In processes involving chromium, this can happen during fast, incomplete reactions or transport processes where the reaction rate is limited by the speed of the reaction itself rather than the supply of reactants. Lighter isotopes tend to react faster than heavier isotopes, leading to the enrichment of lighter isotopes in the product and heavier isotopes in the residual reactant. The Rayleigh distillation model is often used to quantify kinetic isotope fractionation, relating the isotopic composition at a given time to the initial composition and the fraction of the remaining reactant. ustc.edu.cn
Equilibrium isotope fractionation occurs when isotopes are distributed unevenly among different chemical species or phases at thermodynamic equilibrium. This distribution is governed by the differences in the vibrational energies of isotopic molecules, with heavier isotopes tending to accumulate in species where they form stronger bonds or are in a more condensed phase. geologyscience.rucaltech.edu
Theoretical calculations of equilibrium chromium isotope fractionations predict that significant fractionation can occur between species with different oxidation states or bond partners. geologyscience.rucaltech.edu For instance, the chromate anion ([Cr⁶⁺O₄]²⁻) is predicted to have a higher ⁵³Cr/⁵²Cr ratio at equilibrium compared to compounds containing Cr³⁺ or Cr⁰. geologyscience.rucaltech.edu Substances where chromium is bonded to strong ligands (like CO) are also predicted to have higher ⁵³Cr/⁵²Cr ratios than those with weaker bonds. geologyscience.rucaltech.edu While theoretical equilibrium fractionations between Cr(VI) and Cr(III) can be substantial (e.g., ~6-7‰ at 298 K), experimentally observed fractionations are often smaller, suggesting that kinetic effects can play a significant role in many natural processes. geologyscience.rucaltech.edu
Adsorption and desorption, the processes by which ions or molecules attach to or detach from a surface, can also cause chromium isotope fractionation. ustc.edu.cnfiveable.me Studies have shown that the adsorption of Cr(III) onto materials like soils and river sediments can lead to observable, albeit relatively small, Cr isotope fractionation. ustc.edu.cnsemanticscholar.org For example, non-redox adsorption of Cr(III) has been shown to result in 10³lnα values ranging from -0.06‰ to -0.95‰. ustc.edu.cnsemanticscholar.org The magnitude of fractionation during adsorption is generally smaller than that associated with redox transformations. ustc.edu.cnsemanticscholar.org While some early studies suggested negligible fractionation during Cr(VI) adsorption onto certain oxides, others indicate that small fractionations can occur, particularly under non-equilibrium conditions. nih.govresearchgate.net The reversibility and kinetics of adsorption-desorption processes can influence the extent of fractionation. fiveable.me
The formation of aqueous complexes between chromium ions and various ligands can also induce chromium isotope fractionation. fishersci.se Cr(III) can form complexes with organic ligands and bicarbonate, affecting its solubility and mobility in natural waters. ustc.edu.cnresearchgate.netustc.edu.cn Experimental studies have indicated that organic ligand-promoted dissolution of Cr(III)-containing solids can cause chromium isotope fractionation, with either enrichment or depletion of ⁵³Cr in the dissolved phase depending on the specific ligands and conditions. ustc.edu.cnresearchgate.netustc.edu.cn The stability constants of the metal-ligand complexes can influence the observed fractionation, with larger fractionations potentially occurring during the dissolution of small fractions by ligands with low stability constants, possibly due to kinetic effects. ustc.edu.cn The presence of specific biogenic ligands, such as siderophores, which have a strong affinity for Cr, has also been shown to significantly enhance Cr mobilization and cause Cr isotope fractionation during water-rock interactions. researchgate.net
Data Table: Summary of Representative Chromium Isotope Fractionation Factors (Examples)
| Process | Chromium Species Involved | Fractionation Mechanism | Approximate δ⁵³Cr Fractionation (‰) | Notes | Source(s) |
| Cr(VI) Reduction by H₂O₂ (Strongly Acidic) | Cr(VI) to Cr(III) | Near-Equilibrium | -3.54 ± 0.35 | Δ⁵³/⁵²Cr (Cr(III)-Cr(VI)) | cabidigitallibrary.orgcapes.gov.br |
| Cr(VI) Reduction (Neutral pH) | Cr(VI) to Cr(III) | Kinetic | ~-5 | Δ⁵³/⁵²Cr (Cr(III)-Cr(VI)) | cabidigitallibrary.orgcapes.gov.br |
| Cr(III) Adsorption (Non-Redox) | Cr(III) | Adsorption | -0.06 to -0.95 | 10³lnα (adsorbed - aqueous) | ustc.edu.cnsemanticscholar.org |
| Cr(III) Adsorption onto Goethite/Magnetite | Cr(III) | Equilibrium | +0.5 to +0.7 | ε⁵³/⁵²Cr (aqueous Cr(III)/adsorbed Cr(III)) | goldschmidt.info |
| Organic Ligand-Promoted Dissolution of Cr(III) | Cr(III) | Dissolution/Complexation | Variable (enrichment/depletion) | Depends on ligands and conditions | ustc.edu.cnresearchgate.netustc.edu.cn |
| Cr(VI) Adsorption onto Fe/Al Oxides (pH 6) | Cr(VI) | Adsorption | <0.04 | Negligible fractionation at equilibrium | researchgate.net |
Note: Fractionation values (Δ or ε) represent the difference in δ⁵³Cr between the product/heavier phase and the reactant/lighter phase, or between specified species. The sign convention can vary between studies.
Theoretical and Computational Modeling of this compound Isotope Effects
Theoretical and computational modeling plays a vital role in understanding and interpreting chromium isotope fractionation. These models aim to predict equilibrium and kinetic isotope effects based on the principles of quantum mechanics and statistical mechanics geologyscience.ruresearchgate.netnih.gov. The Bigeleisen-Mayer theory, based on the molecular vibrational energies of isotopomers, is a fundamental framework for calculating mass-dependent isotope effects nih.govtandfonline.com. However, this theory has been revised to include additional effects related to nuclear properties like nuclear size, shape, and spin, which can contribute to mass-independent fractionation tandfonline.com.
Equilibrium isotope fractionations for chromium can be calculated using methods based on published vibrational spectra and force-field models geologyscience.ruresearchgate.net. These calculations predict that significant fractionations can occur between coexisting species with different oxidation states or bond partners geologyscience.ruresearchgate.net. For example, theoretical estimates suggest that the highly oxidized [Cr⁶⁺O₄]²⁻ anion will tend to have higher ⁵³Cr/⁵²Cr ratios at equilibrium compared to compounds containing Cr³⁺ or Cr⁰ geologyscience.ruresearchgate.net. Substances where chromium is bonded to strongly bonding ligands are also predicted to have higher ⁵³Cr/⁵²Cr ratios geologyscience.ruresearchgate.net.
Computational models, such as reactive transport models, are used to simulate chromium isotope fractionation in complex systems like groundwater researchgate.netacs.org. These models help evaluate the effects of processes like Cr(VI) reduction and transport on isotopic fractionation researchgate.netacs.org. By simulating experimental data, these models can help determine fractionation factors associated with different reaction mechanisms researchgate.netacs.org. For instance, simulations of Cr(VI) reduction experiments have suggested the presence of multiple removal mechanisms with different associated fractionation factors researchgate.netacs.org.
Theoretical calculations of equilibrium fractionation between Cr⁶⁺ in [CrO₄]²⁻ and Cr³⁺ in [Cr(H₂O)₆]³⁺ or Cr₂O₃ have shown qualitative agreement with experimental observations of kinetic reduction, although the calculated equilibrium fractionation appears larger than the experimentally observed kinetic fractionation geologyscience.ruresearchgate.net. These models suggest that natural inorganic Cr-isotope fractionation at the Earth's surface may be largely driven by redox processes geologyscience.ruresearchgate.net.
Advanced Analytical Methodologies for Chromium 53 Isotope Analysis
High-Precision Sample Preparation and Chemical Separation Protocols for Chromium-53
Achieving accurate and precise chromium isotope analysis necessitates the isolation of chromium from the sample matrix and the removal of potential isobaric interferences. Isobaric interferences are isotopes of different elements that have the same nominal mass as the chromium isotopes being measured, such as ⁵⁰Ti and ⁵⁰V interfering with ⁵⁰Cr, and ⁵⁴Fe interfering with ⁵⁴Cr doi.org. Efficient removal of these interfering elements is a prerequisite for high-precision Cr isotope analysis by techniques like MC-ICPMS nih.gov.
Sample preparation protocols for chromium isotope analysis are often complex and depend on the sample type (e.g., geological materials, water, biological samples). A common approach involves multi-step column chromatography using ion exchange resins nih.govresearchgate.netcopernicus.orgrsc.org. These procedures exploit the different chemical properties and valence states of chromium (Cr(III) and Cr(VI)) and matrix elements to achieve effective separation nih.govnih.gov.
One described four-step column chromatographic procedure for silicate (B1173343) samples involves initial fluxing in 6 M HCl to convert Cr to its trivalent form, followed by sequential elution through BioRad AG50W-X8 resin to remove iron and other matrix elements nih.gov. Another method utilizes a two-step cation-exchange chromatography procedure using AG 50W-x8 resin to separate Cr(III) from major and trace elements, including Fe, Al, and Ti rsc.org. For seawater samples, which contain trace amounts of Cr, methods may involve preconcentration steps like Mg(OH)₂ coprecipitation before chromatographic separation doi.org. Anion exchange procedures, which retain Cr(VI) oxy-anions, are also employed nih.gov.
Care is taken during sample preparation to ensure the conversion of all chromium into the required oxidation state prior to each separation step to maximize total Cr yields nih.gov. Incomplete recovery or redox transformations during processing can lead to significant isotope fractionation, necessitating the use of techniques like double spiking to correct for these effects doi.orgcopernicus.org. The efficiency of matrix removal is critical, as residual interfering elements like Fe and Ti can still affect measurements, particularly for ⁵⁴Cr nih.govresearchgate.net.
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS) for δ⁵³Cr Measurements
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS) is a widely used technique for the precise and accurate determination of chromium isotope ratios, including ⁵³Cr/⁵²Cr researchgate.netrsc.orgillinois.educgs.gov.cz. This technique combines an inductively coupled plasma source to ionize the sample with a magnetic sector analyzer and multiple collectors (Faraday cups) that simultaneously measure ion beams of different isotopes cgs.gov.czcarleton.edu. This simultaneous detection allows for precise measurement of isotope ratios and the correction of instrumental mass discrimination researchgate.netrsc.org.
In MC-ICPMS, the sample is introduced into an argon plasma, where it is ionized cgs.gov.cz. The ions are then accelerated and focused into a beam, which passes through a magnetic field that separates the ions based on their mass-to-charge ratio cgs.gov.czcarleton.edu. The multiple collectors are positioned to simultaneously capture the ion beams of the different chromium isotopes (⁵⁰Cr⁺, ⁵²Cr⁺, ⁵³Cr⁺, and ⁵⁴Cr⁺) and relevant interfering masses (e.g., ⁴⁹Ti⁺, ⁵⁰Ti⁺, ⁵⁰V⁺, ⁵¹V⁺, ⁵⁴Fe⁺, ⁵⁶Fe⁺) doi.org.
Precise δ⁵³Cr measurements by MC-ICPMS require careful correction for mass discrimination and instrument drift, often achieved using a "standard-sample-standard" bracketing technique and normalization against a standard reference material like NIST SRM 979 researchgate.netrsc.org. Isobaric interferences from elements like Fe, Ti, and V, as well as polyatomic interferences (e.g., argon nitride and oxide), must also be carefully monitored and corrected for doi.orgnih.gov. Monitoring of isotopes like ⁵⁶Fe is critical to correct for any remaining iron that could affect the measured ⁵⁴Cr abundance via the ⁵⁴Fe isobar nih.gov.
MC-ICPMS offers high precision for Cr isotope ratio measurements. Reported precisions (2s) for ⁵³Cr/⁵²Cr measurements by MC-ICPMS can be as low as ±0.06‰ (60 ppm) researchgate.netrsc.org. This technique is particularly advantageous for samples where the amount of chromium is not limited nih.gov.
Thermal Ionization Mass Spectrometry (TIMS) Techniques for this compound Isotope Ratios
Thermal Ionization Mass Spectrometry (TIMS) is another powerful technique employed for the precise determination of chromium isotope ratios rsc.orgusgs.govnih.gov. TIMS involves loading a purified sample onto a filament, which is then heated in a high vacuum. The heat causes the sample to ionize, producing a beam of ions that is subsequently analyzed by a mass spectrometer usgs.gov.
TIMS is particularly well-suited for measuring mass-independent chromium isotopic ratios because the ionization process in the TIMS ion source can effectively minimize isobaric interferences from elements like ⁵⁴Fe on ⁵⁴Cr and ⁵⁰V and ⁵⁰Ti on ⁵⁰Cr researchgate.net. However, achieving stable and relatively long-lived ion beams from microgram-sized samples can be challenging for transition metals like chromium usgs.gov.
Different analytical approaches and issues in TIMS analysis of chromium include filament loading procedures, collector cup configurations, peak shapes, and the use of isotopic double spikes usgs.gov. The total evaporation technique in TIMS has been applied to chromium isotopic analysis, demonstrating high measurement reproducibility for chromium isotope ratios (2 S.E. < 0.05% for ⁵³Cr/⁵²Cr) and showing that the analyzed ratios were not significantly affected by the sample amount on the filament within a certain range (50-500 ng Cr) nih.gov.
While MC-ICPMS has emerged as a prominent technique, TIMS remains valuable, particularly for studies requiring high precision on smaller sample sizes or where mass-independent fractionation is a key focus nih.govresearchgate.netusgs.gov. Reported reproducibility for ⁵³Cr/⁵²Cr ratios using TIMS can be around 6 ppm (2σ) rsc.orgthermofisher.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the magnetic properties of atomic nuclei to provide information about the structure, dynamics, and chemical environment of molecules wikipedia.orgnih.gov. Certain isotopes with a non-zero nuclear spin are NMR-active, including ⁵³Cr, which has a nuclear spin of 3/2 northwestern.edupascal-man.com.
While MC-ICPMS and TIMS are the primary methods for precise chromium isotope ratio measurements, ⁵³Cr NMR spectroscopy can provide complementary information, particularly regarding the chemical speciation and local environment of chromium in various matrices researchgate.netresearchgate.net. ⁵³Cr NMR measurements can yield data on nuclear quadrupole coupling constants, asymmetry parameters, and chemical shifts, which are sensitive to the oxidation state and coordination environment of chromium researchgate.net.
Recent research has utilized ⁵³Cr NMR spectroscopy to quantify chromate (B82759) (Cr(VI)) in complex matrices like those replicating nuclear waste conditions researchgate.net. The consistency of the ⁵³Cr NMR signal integral with chromate concentration suggests its potential as a reliable concentration indicator researchgate.net. Relaxation-based NMR measurements can also be used to assess the transport properties, such as self-diffusion coefficients, of chromium species in solution researchgate.net.
Solid-state ⁵³Cr NMR studies have been conducted on various chromium compounds, including chromate and dichromate salts, providing insights into their electronic and magnetic structures pascal-man.comresearchgate.net. These studies contribute to the understanding of chromium chemistry in different solid phases.
While NMR is powerful for structural and chemical environment analysis, it is generally less sensitive than mass spectrometry for determining precise isotope ratios or detecting trace amounts of isotopes nih.gov. However, its ability to provide information about the chemical state of chromium makes it a valuable tool in conjunction with mass spectrometry for a comprehensive understanding of chromium behavior in various systems.
Data Processing, Standardization, and Inter-Laboratory Comparability in this compound Isotopic Studies
Accurate and comparable chromium isotope data across different laboratories require robust data processing, standardization, and inter-laboratory comparison protocols. The measured isotope ratios from mass spectrometry techniques like MC-ICPMS and TIMS are typically reported as delta (δ) values relative to a standard reference material, most commonly NIST SRM 979 researchgate.netcopernicus.orgrsc.org. The δ⁵³Cr value is calculated using the formula:
δ⁵³Cr (‰) = [ (⁵³Cr/⁵²Cr)sample / (⁵³Cr/⁵²Cr)SRM 979 - 1 ] × 1000 copernicus.org
Data processing involves correcting for instrumental mass discrimination, isobaric interferences, and procedural blanks doi.orgnih.govrsc.org. Mass discrimination, the deviation of measured isotope ratios from the true ratios due to instrumental effects, is often corrected using internal normalization or the double spike technique doi.orgresearchgate.netcopernicus.orgrsc.org. The double spike method involves adding a precisely known mixture of two enriched isotopes to the sample before chemical separation, allowing for correction of mass-dependent fractionation during both chemical processing and mass spectrometry doi.orgcopernicus.org.
Isobaric interference corrections require monitoring the signals of interfering isotopes (e.g., ⁵⁴Fe on ⁵⁴Cr) and applying appropriate correction algorithms based on the natural isotopic abundances of the interfering elements doi.orgnih.govrsc.org. Procedural blanks, which represent the amount of chromium introduced during sample preparation and analysis, must also be measured and corrected for, especially for samples with very low chromium concentrations yale.edursc.org.
Standardization is achieved by repeatedly analyzing certified reference materials (CRMs) or in-house standards with known isotopic compositions researchgate.netrsc.orgresearchgate.net. These standards are used to monitor instrument performance, assess accuracy, and ensure the comparability of results over time and between different analytical sessions forensic-isotopes.org.
Inter-laboratory comparability is crucial for validating analytical methods and enabling the synthesis of data from different studies. This is often assessed through inter-laboratory comparison exercises where multiple laboratories analyze the same set of samples forensic-isotopes.orgresearchgate.net. Agreement between results from different laboratories on well-characterized reference materials demonstrates the reliability and comparability of the analytical methods researchgate.netresearchgate.net. While certified reference materials with internationally agreed-upon isotopic values are ideal, in-house or consensus values from inter-laboratory comparisons can also be used for standardization and quality control forensic-isotopes.org.
The precision and accuracy of δ⁵³Cr measurements are continuously being improved, with reported external reproducibility (2SD) for δ⁵³Cr values often around 0.06‰ or better using MC-ICPMS rsc.orgresearchgate.net and comparable precision achievable with TIMS rsc.orgthermofisher.com.
Data Table Example (Illustrative - based on search findings):
While interactive tables are not directly supported in this format, a data table summarizing research findings on δ⁵³Cr values in different sample types could be presented as follows:
| Sample Type | δ⁵³Cr (‰ vs. NIST SRM 979) | Analytical Method | Reference |
| NIST SRM 979 (Standard) | 0.00 | MC-ICPMS, TIMS | researchgate.netrsc.org |
| Igneous Rocks | -0.24 to -0.08 (2s) | TIMS | researchgate.net |
| Sedimentary Rocks | -0.18 to 0.08 (2s) | TIMS | researchgate.net |
| Metamorphic Rocks | -0.21 to -0.10 (2s) | TIMS | researchgate.net |
| Cretaceous Oil Shale | +1.01 | MC-ICPMS | researchgate.netrsc.org |
| Products of Combustion Metamorphism | Lighter than oil shale | MC-ICPMS | researchgate.netrsc.org |
| Surface Seawater | ~0.1 to ~2.5 | MC-ICPMS | yale.edu |
| Deep Seawater | Higher [Cr], Lower δ⁵³Cr | MC-ICPMS | doi.org |
| USGS BHVO-2 (Reference Material) | -0.09 ± 0.03 (2 SD) | MC-ICPMS | researchgate.net |
| USGS BHVO-2 (Reference Material) | -0.13 ± 0.06 (2SD) | TIMS | researchgate.net |
| Plants | ~0.1‰ heavier than UCC | MC-ICPMS | rsc.org |
| Human Hair | ~0.1‰ heavier than UCC | MC-ICPMS | rsc.org |
This compound is a stable isotope of the element chromium (Cr). It is of particular interest in the fields of geochemistry and cosmochemistry due to its role as the daughter product of the extinct radionuclide Manganese-53 (⁵³Mn). geoscienceworld.orgresearchgate.net The decay of ⁵³Mn to ⁵³Cr, with a half-life of 3.7 million years, provides a powerful tool for dating early solar system events and tracing the origins and evolution of planetary materials. geoscienceworld.orgresearchgate.netresearchgate.net
Chromium 53 Applications in Cosmochemistry and Early Solar System Evolution
The ⁵³Mn-⁵³Cr Short-Lived Radionuclide System as a Chronometer
The ⁵³Mn-⁵³Cr decay system serves as a valuable chronometer for dating early solar system processes. geoscienceworld.orgresearchgate.netresearchgate.netcarnegiescience.edu The relatively short half-life of ⁵³Mn (3.7 million years) makes it suitable for resolving events that occurred within the first few million years after the formation of the solar system's oldest solids, Calcium-Aluminum-rich Inclusions (CAIs). researchgate.netresearchgate.netresearchgate.net
In this system, variations in the ratio of ⁵³Cr to the stable isotope ⁵²Cr (expressed as ε⁵³Cr, deviations in parts per 10,000 from a standard) in a sample are correlated with the manganese-to-chromium ratio (⁵⁵Mn/⁵²Cr) at the time of isotopic closure. Since manganese (Mn) and chromium (Cr) have different geochemical behaviors, processes like melting and differentiation in planetesimals can fractionate Mn from Cr, thereby setting the "clock" of the ⁵³Mn-⁵³Cr system. researchgate.net By analyzing the ⁵³Cr/⁵²Cr and ⁵⁵Mn/⁵²Cr ratios in different minerals or whole rocks from meteorites, scientists can construct isochrons and determine the relative timing of events such as chondrule formation, differentiation of asteroids, and thermal metamorphism. researchgate.netresearchgate.net
For example, studies using the ⁵³Mn-⁵³Cr system have provided chronological constraints on the formation of early igneous rocks like angrites and eucrites, indicating rapid differentiation of their parent bodies within the first few million years of solar system history. researchgate.netresearchgate.net
Table 1: Examples of ⁵³Mn-⁵³Cr Chronology in Early Solar System Objects
| Meteorite Type / Object | Event Dated | Approximate Age Relative to CAIs (Ma) | Reference |
| Chervony Kut (eucrite) | Isotopic closure/crystallization | 3.6 ± 0.4 | researchgate.net |
| Juvinas (eucrite) | Isotopic closure | 4.7 ± 1.0 | researchgate.net |
| Erg Chech 002 (andesite) | Crystallization | 1.73 ± 0.96 | researchgate.net |
| Ste. Marguerite (chondrite) | Metamorphism | 4562.9 ± 1.0 Ma (absolute) | researchgate.net |
Note: Ages relative to CAIs are often inferred by anchoring the ⁵³Mn-⁵³Cr isochron to an object with a known absolute age, such as D'Orbigny angrite or by using other chronometers like ²⁶Al-²⁶Mg. researchgate.netresearchgate.net
Tracing Nucleosynthetic Contributions and Provenance in Extraterrestrial Materials
Chromium isotopes, particularly the neutron-rich isotope ⁵⁴Cr and to some extent ⁵³Cr, serve as tracers for the nucleosynthetic origins and provenance of extraterrestrial materials. researchgate.netnih.govunifi.itjst.go.jp Variations in the abundance of ⁵⁴Cr in meteorites are attributed primarily to heterogeneous distribution of material from supernovae, particularly Type Ia or Type II supernovae, in the early solar nebula. nih.govgoldschmidtabstracts.inforesearchgate.net
While ⁵⁴Cr anomalies are predominantly linked to neutron-rich nucleosynthetic processes, variations in ⁵³Cr can also reflect contributions from different stellar sources, although the radiogenic ingrowth from ⁵³Mn decay is the primary driver of ⁵³Cr variations in differentiated objects. researchgate.netnih.gov The distinct nucleosynthetic isotopic compositions observed among different meteorite groups, such as the dichotomy between non-carbonaceous (NC) and carbonaceous chondrites (CC), are recorded in elements like Cr and Ti. researchgate.netoxfordre.com These variations suggest that the parent bodies of these meteorite groups formed in distinct regions of the solar protoplanetary disk, likely reflecting differences in the mix of presolar grains they incorporated. researchgate.netoxfordre.com
Studies of Cr isotopic compositions, often presented as ε⁵³Cr and ε⁵⁴Cr values, allow scientists to discriminate between different meteorite types and infer genetic relationships between planetary materials. unifi.itoxfordre.com Terrestrial rocks, in contrast, generally show homogeneous Cr isotopic compositions compared to the variations found in meteorites. unifi.it
Insights into Planetary Accretion and Core-Mantle Differentiation Processes
Chromium isotopes provide valuable insights into the processes of planetary accretion and core-mantle differentiation in the early solar system. The timing and extent of metal-silicate separation, which leads to the formation of a planet's core, can be constrained by studying the distribution of siderophile (iron-loving) and lithophile (silicate-loving) elements and their isotopes. While the Hf-W system is a primary chronometer for core formation, Cr isotopes, particularly through the ⁵³Mn-⁵³Cr system, offer complementary information about the timescales of differentiation in planetesimals. researchgate.netoca.eumdpi.comaanda.org
Manganese is moderately siderophile and volatile, while chromium is lithophile and moderately volatile. researchgate.netgeologyscience.ru During core formation, manganese is preferentially partitioned into the metallic core relative to chromium, which remains largely in the silicate (B1173343) mantle. This fractionation changes the Mn/Cr ratio in the silicate portion of a differentiating body. The subsequent decay of ⁵³Mn to ⁵³Cr in the mantle will lead to an excess of ⁵³Cr relative to the initial composition. By measuring the ⁵³Cr/⁵²Cr ratio in mantle-derived rocks or meteorites that represent differentiated bodies, scientists can determine the time elapsed since core formation. researchgate.net
Studies of meteorites thought to represent the remnants of differentiated planetesimals, such as eucrites and angrites, using the ⁵³Mn-⁵³Cr system, have shown that differentiation and core formation occurred very early, within the first few million years of solar system history. researchgate.netresearchgate.netaanda.org These findings support models where heat from the decay of short-lived radionuclides like ²⁶Al and ⁵³Mn was sufficient to cause widespread melting and differentiation in planetesimals shortly after their accretion. aanda.org
Quantification and Correction of Cosmogenic Effects on Chromium-53 Isotopic Signatures in Meteorites
Cosmogenic effects, caused by the interaction of meteorites with cosmic rays during their exposure in space, can alter their isotopic compositions, including that of ⁵³Cr. carnegiescience.eduoriginslab.netkarmaka.denih.gov High-energy cosmic rays induce nuclear reactions, such as spallation and neutron capture, which can produce or destroy isotopes, thereby affecting the measured ⁵³Cr/⁵²Cr ratios. carnegiescience.eduoriginslab.net These cosmogenic alterations can complicate the interpretation of ⁵³Mn-⁵³Cr ages and nucleosynthetic signatures. carnegiescience.edugoldschmidtabstracts.infooriginslab.netnih.gov
Quantifying and correcting for these cosmogenic effects is crucial for obtaining accurate chronological and provenance information from meteorites. carnegiescience.eduoriginslab.net Scientists use various approaches to assess the extent of cosmogenic alteration. One method involves analyzing the correlation between cosmogenic excesses in different Cr isotopes, such as ⁵³Cr and ⁵⁴Cr, which are produced by cosmic ray irradiation. carnegiescience.eduoriginslab.netusra.edu Studies have shown coupled excesses in ε⁵³Cr and ε⁵⁴Cr in iron meteorites, with a specific correlation slope that can be used to evaluate the cosmogenic contribution to ⁵³Cr. carnegiescience.eduoriginslab.netusra.edu
Table 2: Correlation Slopes of Cosmogenic ε⁵⁴Cr vs. ε⁵³Cr in Meteorites
| Meteorite Type / Material | Correlation Slope (ε⁵⁴Cr / ε⁵³Cr) | Reference |
| Iron Meteorites | ~3.90 ± 0.03 | carnegiescience.eduoriginslab.net |
| Iron Meteorites (modeled) | ~3.6 ± 0.2 to 5.85 | carnegiescience.eduoriginslab.netusra.edu |
| Stony Meteorites (olivine) | ~5.4 | carnegiescience.edu |
| Lunar Samples | ~2.62 | carnegiescience.edu |
Note: These slopes represent the ratio of cosmogenic production rates of ε⁵⁴Cr and ε⁵³Cr and can vary depending on the target material composition and shielding conditions. carnegiescience.eduoriginslab.net
By monitoring the variations in ε⁵⁴Cr, which is less affected by radiogenic ingrowth from ⁵³Mn decay, researchers can estimate and correct for the cosmogenic production of ⁵³Cr, allowing for more accurate determination of initial ⁵³Mn/⁵⁵Mn ratios and nucleosynthetic ε⁵⁴Cr values. carnegiescience.eduoriginslab.net
Investigation of Mixing Processes in the Solar Nebula using this compound Anomalies
Chromium isotopic anomalies, particularly in ⁵⁴Cr but also potentially influenced by variations in the initial distribution of ⁵³Mn, provide insights into mixing processes within the early solar nebula. The observed isotopic dichotomy between non-carbonaceous (NC) and carbonaceous chondrites (CC) for elements like Cr suggests that the solar nebula was not isotopically homogeneous. researchgate.netoxfordre.com This heterogeneity is thought to reflect an incomplete mixing of materials from different nucleosynthetic sources, potentially separated by the formation and migration of giant planets like Jupiter. researchgate.netoxfordre.com
Although ⁵⁴Cr anomalies are the primary tracer for nucleosynthetic heterogeneity, understanding the initial distribution of the parent nuclide, ⁵³Mn, is also important for interpreting ⁵³Mn-⁵³Cr ages. Evidence suggests that ⁵³Mn was initially relatively homogeneously distributed within certain regions of the solar nebula, particularly in the inner solar system where terrestrial planets and differentiated asteroids formed. researchgate.net However, the potential for some level of initial heterogeneity in ⁵³Mn cannot be entirely ruled out and is an area of ongoing research. The interplay between nucleosynthetic anomalies and radiogenic ingrowth from ⁵³Mn decay, as recorded in ⁵³Cr variations, helps to unravel the complex history of mixing and transport that shaped the early solar system.
Chromium 53 Applications in Terrestrial Geochemistry
Chromium-53 Isotope Heterogeneity and Fractionation in Earth's Mantle and Crust
Small but significant variations in δ⁵³Cr have been observed in mantle-derived rocks and crustal materials, suggesting that chromium isotopes are fractionated during high-temperature processes within the Earth's interior and subsequent crustal evolution. researchgate.netresearchgate.netcolumbia.eduresearchgate.netunil.chcsic.esgeochemicalperspectivesletters.org Understanding these variations provides insights into the processes that shape the Earth's composition and structure.
This compound Signatures in Mantle Xenoliths and Ultramafic Rocks
Studies on mantle xenoliths and ultramafic rocks have revealed variations in their δ⁵³Cr signatures. Mantle xenoliths, which are fragments of the Earth's mantle brought to the surface by volcanic activity, provide direct samples for studying the isotopic composition of the mantle. The δ⁵³Cr values in peridotite xenoliths have been reported to range from approximately -0.51‰ to +0.75‰. carnegiescience.edu Some studies show a slight negative correlation between δ⁵³Cr and indices of partial melting, such as Al₂O₃ and CaO contents, suggesting that partial melting might play a role in Cr isotope fractionation in the mantle. carnegiescience.edu
However, the wide range of δ⁵³Cr values observed in some mantle peridotites, particularly in Mongolian peridotites, cannot be solely explained by partial melting. carnegiescience.edu This suggests that other processes, such as metasomatism, are also important in generating Cr isotope heterogeneity in the mantle. researchgate.netcolumbia.eduresearchgate.netx-mol.net Ultramafic rocks, including chromitites, also exhibit a range of δ⁵³Cr values. mdpi.comug.edu.ghresearchgate.net For instance, chromitites from the Balkan Peninsula show δ⁵³Cr values ranging from -0.184‰ to +0.159‰. mdpi.com
Data from various mantle-derived rocks and minerals:
| Sample Type | δ⁵³Cr Range (‰) | Reference |
| Mantle Peridotites | -0.51 to +0.75 | carnegiescience.edu |
| Spinel Websterite Veins | -1.36 to -0.77 | carnegiescience.edu |
| Balkan Peninsula Chromitites | -0.184 to +0.159 | mdpi.com |
| Kızıldağ Ophiolite Harzburgite Chromite | -0.14 to -0.12 | ug.edu.gh |
| Kızıldağ Ophiolite Dunite and Chromitite Chromite | -0.29 to -0.06 | ug.edu.gh |
Isotopic Fractionation During Partial Melting and Magmatic Processes
The extent of Cr isotope fractionation during high-temperature magmatic processes like partial melting and fractional crystallization has been investigated. While some studies initially suggested limited fractionation during partial melting, more recent research indicates that small fractionations do occur. researchgate.netcolumbia.eduresearchgate.net As partial melting proceeds, the residual mantle rocks tend to become enriched in heavier Cr isotopes, while the extracted melts are believed to be relatively depleted in heavier isotopes. researchgate.net
Fractional crystallization can also lead to Cr isotope fractionation. researchgate.netug.edu.gh Studies on komatiites and ocean island basalts have shown variations in δ⁵³Cr during magmatic differentiation. researchgate.netcolumbia.edu The crystallization of minerals like pyroxene (B1172478) and spinel, which incorporate chromium, can affect the δ⁵³Cr of the residual melt. columbia.edu In chromitites, a negative correlation between δ⁵³Cr values and chemical indices of fractional crystallization has been observed, suggesting that Cr isotopes are fractionated during this process, with solid phases preferentially incorporating heavier Cr isotopes. ug.edu.gh
Effects of Metamorphism and Metasomatism on this compound Isotope Compositions
Metamorphism and metasomatism, processes involving changes in rock composition and texture due to heat, pressure, and fluid interaction, can also influence Cr isotope compositions. While high-temperature metamorphism is generally thought to cause limited Cr isotopic variation, metasomatism, particularly through interaction with fluids or melts, can lead to significant fractionation. researchgate.netgoldschmidtabstracts.inforesearchgate.netx-mol.net
Studies on mantle xenoliths have indicated that metasomatism can produce a wide range of δ⁵³Cr values. researchgate.netcarnegiescience.edux-mol.netifremer.fr Melt percolation and chemical diffusion during metasomatism can result in the preferential partitioning of lighter Cr isotopes into the melt, leaving the residual peridotites with heavier isotopic signatures. carnegiescience.eduifremer.fr Conversely, crystallization from these metasomatic melts can produce minerals or veins with extremely light δ⁵³Cr values. carnegiescience.edu
Metamorphic processes in subduction zones, particularly the dehydration of serpentinites, can also affect Cr isotope behavior, especially in the presence of Cl-bearing fluids which enhance Cr mobility. csic.es
Role of Serpentinization in Modifying this compound Signatures
Serpentinization, the hydrothermal alteration of ultramafic rocks, is a process known to affect Cr stable isotopes. researchgate.netresearchgate.netunil.ch This process involves the reaction of mantle peridotites with water, leading to the formation of serpentine (B99607) minerals. During serpentinization, particularly under certain redox conditions and in the presence of fluids, chromium can be mobilized and fractionated. researchgate.netgoldschmidtabstracts.infocsic.es
Studies on serpentinites have shown variations in δ⁵³Cr values depending on the degree of serpentinization and Cr content. researchgate.netcsic.es Low-grade serpentinites that have experienced significant Cr loss can exhibit remarkably higher δ⁵³Cr values compared to samples that retain mantle-like Cr contents. csic.es Hydrothermally altered mafic-ultramafic rocks, including serpentinites, have shown significant variations in δ⁵³Cr, potentially linked to the incorporation of isotopically heavy chromium from seawater that has undergone partial reduction. goldschmidtabstracts.info
This compound as a Tracer for Crustal Weathering and Transport
Beyond the mantle, this compound and its stable isotopes are valuable tracers for processes occurring at the Earth's surface, particularly crustal weathering and the transport of materials in aqueous systems. geoscienceworld.orgresearchgate.netunil.chug.edu.ghresearchgate.net
Oxidative Weathering of Continental Crust and this compound Mobilization
Oxidative weathering of chromium-bearing minerals in continental crust is a key process that leads to the mobilization and isotopic fractionation of chromium. researchgate.netunil.chug.edu.ghyale.edumdpi.com In crustal rocks, chromium primarily exists in its reduced and relatively insoluble trivalent state [Cr(III)]. yale.edugeoscienceworld.org During oxidative weathering, particularly in the presence of manganese oxides which act as catalysts, Cr(III) can be oxidized to the more soluble hexavalent state [Cr(VI)]. researchgate.netyale.edugeoscienceworld.org
This oxidation process is accompanied by significant isotopic fractionation, with the heavier isotopes, including ⁵³Cr, being preferentially enriched in the mobile Cr(VI) species. unil.chgeoscienceworld.orgunsw.edu.auresearchgate.net The soluble Cr(VI) is then transported by rivers to the oceans, carrying a positively fractionated δ⁵³Cr signal. yale.edugeochemicalperspectivesletters.orggeoscienceworld.orgresearchgate.net The resulting seawater is characterized by higher δ⁵³Cr values compared to the bulk silicate (B1173343) Earth. geochemicalperspectivesletters.orggeoscienceworld.org
The extent of Cr isotope fractionation during weathering is influenced by factors such as pH and the presence of reductants. goldschmidtabstracts.infounil.ch In environments where Cr(VI) is subsequently reduced back to Cr(III), further isotopic fractionation can occur. unlp.edu.argeoscienceworld.org The study of δ⁵³Cr in weathering profiles, rivers, and marine sediments provides insights into the history and intensity of oxidative weathering on continents and its impact on the global chromium cycle. unlp.edu.arunil.chyale.edugeoscienceworld.orgusask.canih.gov
Data from weathering studies:
| Sample Type | δ⁵³Cr Range (‰) | Notes | Reference |
| Weathered Black Shale | up to +0.5 | Heavier than unweathered samples, enrichment of heavy isotopes. | goldschmidtabstracts.info |
| Flin Flon Paleosol (weathered horizons) | +1.50 to +2.38 | Significant ⁵³Cr enrichment in areas of oxidative weathering and element loss. | nih.gov |
| Subtropical Weathering Profiles (enriched horizons) | up to +0.23 | Elevated δ⁵³Cr values compared to reference basalts (-0.13 to -0.15‰). | unlp.edu.ar |
The transport of chromium from weathered continental crust to the ocean involves both dissolved and suspended loads in rivers. usask.ca The isotopic composition of riverine chromium reflects the integrated effects of weathering processes in the drainage basin. researchgate.netusask.ca Studies of modern riverine systems show generally positive δ⁵³Cr values, consistent with the preferential mobilization of heavier isotopes during oxidative weathering. researchgate.net
The δ⁵³Cr signature in marine sediments can potentially record the isotopic composition of contemporaneous seawater, providing a proxy for past levels of atmospheric oxygen and the intensity of oxidative weathering through Earth's history. unil.chyale.edugeoscienceworld.orgoup.com However, the interpretation of sedimentary δ⁵³Cr records requires careful consideration of other processes that can influence Cr isotopes in marine environments, such as hydrothermal activity and diagenesis. yale.edugoldschmidtabstracts.infounil.ch
Isotopic Signatures in Riverine and Fluvial Systems
Riverine and fluvial systems play a crucial role in the transport of weathered material from continents to the oceans, and the isotopic composition of chromium in these systems can record the processes occurring within the terrestrial environment. Chromium is delivered to rivers in both dissolved and suspended loads, primarily originating from the weathering of soils and bedrock. usask.ca
Studies have shown that Cr isotope fractionation occurs during the transport of chromium in rivers and groundwater. yale.edu This fractionation can be influenced by several factors, including redox transformations between the trivalent (Cr(III)) and hexavalent (Cr(VI)) species, adsorption onto mineral and organic surfaces, and complexation with organic ligands.
In many riverine environments, Cr(VI) is the predominant species in freshwater. goldschmidt.info As Cr(VI) is transported, it can undergo reduction to Cr(III), particularly in reducing micro-environments within riverbed sediments or suspended particles. This reduction process often preferentially removes the lighter chromium isotopes, leaving the remaining dissolved Cr(VI) enriched in the heavier isotope, ⁵³Cr. yale.edu This leads to higher δ⁵³Cr values in the dissolved phase. Conversely, the solid phase (sediments, suspended particles) that scavenges the reduced Cr(III) tends to become enriched in the lighter isotopes.
Adsorption of Cr(III) by soils and river sediments can also induce Cr isotope fractionation, even in the absence of redox transformations. ustc.edu.cnsemanticscholar.org Experimental results indicate that redox-independent adsorption of Cr(III) can be accompanied by noticeable Cr isotope fractionation, with 10³lnα values ranging from -0.06‰ to -0.95‰. ustc.edu.cnsemanticscholar.org While the magnitude of fractionation from non-redox processes is generally smaller than that caused by redox reactions, it can still contribute to the observed isotopic variability in natural systems. ustc.edu.cn Organic ligand-promoted dissolution of Cr(III) from minerals is another non-redox process that has been shown to cause Cr isotope fractionation. ustc.edu.cnsemanticscholar.orggatech.edu
The δ⁵³Cr values in river water can exhibit significant variability depending on the specific catchment area and local conditions. For example, studies on the Connecticut River in the USA have reported dissolved δ⁵³Cr values ranging from -0.17‰ to +0.92‰. yale.edu This range is similar to or higher than the δ⁵³Cr values of weathered rocks in the catchment (-0.08‰ to -0.29‰). yale.edu Other studies on various rivers have reported mostly positive δ⁵³Cr values, ranging from 0.17‰ to 1.68‰. researchgate.net
Seasonal variations in dissolved δ⁵³Cr values have been observed in some tributaries, suggesting that factors beyond simple seasonality, such as sub-catchment lithology, can influence the isotopic composition. yale.edu Suspended Cr concentrations and their δ⁵³Cr values can also show consistent seasonal differences. yale.edu Research suggests that climate may not be the dominant factor controlling Cr isotopic behavior during weathering and riverine transport; instead, local catchment conditions and the presence of dissolved organic matter may play significant roles in the observed variability. yale.edu
In estuarine environments, where freshwater mixes with seawater, the geochemical behavior of chromium and its isotopes can be complex. As salinity increases, δ⁵³Cr values may gradually decrease, which can be attributed to the conservative mixing of freshwater and seawater or the input of low-salinity tributaries with lighter δ⁵³Cr values downstream. goldschmidt.info Studies in southwestern Japan rivers showed that in freshwater, δ⁵³Cr values increased with decreasing total Cr, consistent with Cr(VI) reduction and preferential scavenging of light isotopes. goldschmidt.info Porewater in oxic sediments of these estuaries showed higher Cr(VI)/Cr-total ratios and δ⁵³Cr values (+0.24‰ to +0.99‰) compared to anoxic sediments (lower Cr(VI)/Cr-total ratios and δ⁵³Cr values of -0.06‰), reflecting the influence of redox conditions on Cr speciation and isotopic composition. goldschmidt.info
The table below summarizes some representative δ⁵³Cr values observed in riverine systems:
| Sample Type | Location | δ⁵³Cr Range (‰) | Reference |
| River Water (Dissolved) | Connecticut River, USA | -0.17 to +0.92 | yale.edu |
| River Water (General) | Various Rivers | +0.17 to +1.68 | researchgate.net |
| Weathered Rocks | Connecticut River, USA | -0.08 to -0.29 | yale.edu |
| Porewater (Oxic Sed.) | Southwestern Japan | +0.24 to +0.99 | goldschmidt.info |
| Porewater (Anoxic Sed.) | Southwestern Japan | -0.06 | goldschmidt.info |
This compound in Hydrothermal Alteration Processes
Hydrothermal alteration, involving the interaction of rocks with hot aqueous fluids, is another significant process in terrestrial geochemistry where chromium isotopes can provide valuable information. While the global impact of seawater-oceanic crust interaction (a form of hydrothermal alteration) on the modern oceanic Cr isotope budget may not be as significant as riverine input, hydrothermal processes could have played a more substantial role in Earth's early history due to higher heat flux and more mafic crust. yale.edu
Understanding Cr isotope fractionation in hydrothermal systems is crucial for accurately interpreting the Cr isotopic composition of marine sediments as a proxy for past surface oxidative processes. yale.edu Studies have reported large variations in Cr isotope compositions in Cr-rich hydrothermal minerals. yale.edu
Hydrothermal fluids are generally characterized by high chromium content compared to typical crustal rocks, but they tend to have low δ⁵³Cr values that are similar to the bulk silicate Earth (BSE), which is around -0.124 ± 0.101‰. researchgate.net Recent analyses of high-temperature hydrothermal fluids (up to 311°C) have shown relatively low dissolved Cr concentrations, typically less than 30 nmol kg⁻¹. nerc.ac.uk Reduced species of chromium in these high-temperature fluids have limited solubility. nerc.ac.uk
The interaction of hydrothermal fluids with different rock types can lead to varying degrees of Cr isotope fractionation. For instance, studies on altered oceanic crust have shown limited Cr isotope variability compared to serpentinization processes. researchgate.net Serpentinization, which is the hydrothermal alteration of ultramafic rocks, can result in widely variable δ⁵³Cr values in the altered rocks, ranging from -0.2‰ to 0.6‰ in highly serpentinized peridotites. researchgate.net This isotopic variability in serpentinized rocks is potentially explained by multi-stage alteration processes involving the loss of chromium under oxidizing conditions followed by chromium enrichment under sulfate-reducing conditions. researchgate.net In contrast, low-degree interaction between seawater and oceanic basalt does not appear to cause significant Cr isotope fractionation. researchgate.net
The presence of specific biogenic ligands, such as siderophores, during hydrothermal alteration may also influence Cr isotope fractionation and potentially constrain the applicability of trace metal isotopes as redox proxies in these environments. univie.ac.at Furthermore, hydrothermal or metamorphic alteration has been proposed as a mechanism to explain ⁵³Cr enrichment observed in some paleosols, suggesting the removal of isotopically light aqueous Cr(III) during these processes. nih.gov
The table below presents some data related to chromium isotopes in hydrothermal systems:
| Sample Type | Description | δ⁵³Cr Range (‰) | Reference |
| Hydrothermal Fluids | General | Low, near BSE | researchgate.net |
| Hydrothermal Fluids | High-temperature (<30 nmol kg⁻¹ Cr) | Not specified | nerc.ac.uk |
| Serpentinized Peridotites | Highly altered | -0.2 to 0.6 | researchgate.net |
| Altered Oceanic Crust | Mildly altered | Limited variability | researchgate.net |
| Bulk Silicate Earth (BSE) | Reference value | -0.124 ± 0.101 | researchgate.net |
Chromium 53 in Paleoenvironmental and Paleoclimatic Reconstructions
Reconstructing Ocean-Atmosphere Redox Evolution Using Chromium-53
The chromium isotope system offers a unique perspective on the historical oxygen levels of the Earth's surface environments. Oxidative weathering of crustal Cr(III)-bearing minerals on land releases isotopically heavy Cr(VI) to solution, which is then transported to the oceans, contributing a positively fractionated δ⁵³Cr signal to seawater. geochemicalperspectivesletters.org The largest isotopic fractionations are redox-dependent and occur during the partial reduction of Cr(VI). researchgate.netcambridge.orgnhbs.com This process makes δ⁵³Cr a sensitive indicator of redox conditions. researchgate.netcambridge.orgnhbs.comnih.gov
This compound as a Proxy for Oceanic Oxygenation State
The δ⁵³Cr of marine sediments, particularly authigenic precipitates, has been used to infer changes in past seawater oxygenation. researchgate.netcambridge.orgnerc.ac.ukresearchgate.netfrontiersin.org The principle is based on the preferential removal of isotopically light Cr(III) under reducing conditions. nih.govfrontiersin.orgnih.govgeomar.dewhoi.edu In well-oxygenated waters, Cr exists primarily as Cr(VI), which is relatively mobile. mit.edu As oxygen levels decrease, Cr(VI) can be reduced to Cr(III), which is then scavenged onto particles and removed from the water column, often leading to an enrichment of the heavier isotope (⁵³Cr) in the remaining dissolved Cr(VI) pool and a depletion of ⁵³Cr in the removed Cr(III). nih.govfrontiersin.orgnih.govgeomar.dewhoi.edu Sedimentary archives that incorporate this removed Cr can therefore record variations in the oxygenation state of the overlying water. researchgate.netcambridge.orgnerc.ac.ukresearchgate.netfrontiersin.org
However, the application of δ⁵³Cr as a straightforward proxy for oxygen availability in the recent geological past (e.g., Late Quaternary) is debated, as other factors, such as biological productivity, may exert a primary control on Cr and δ⁵³Cr distributions in the modern ocean. nih.govnih.gov Despite this, the Cr isotope system can respond to both short-term and long-term redox perturbations, making it valuable for studying Earth's oxygenation history, including periods with potentially low but dynamic oxygen levels. cambridge.orgnhbs.com
This compound in Paleo-Redox-Stratified Basins
Redox-stratified basins, characterized by distinct layers of oxygenated and oxygen-depleted waters, serve as modern analogs for conditions that may have existed in past oceans. unil.chnih.gov Studies in such basins have provided insights into the behavior of chromium isotopes under varying redox conditions. Data from these settings indicate that isotope fractionation occurs during the incomplete reduction and removal of Cr above the chemocline, leading to the accumulation of isotopically light Cr in deeper, euxinic (sulfidic) waters. nih.govunil.chresearchgate.net
Research in modern redox-stratified basins challenges the assumption that quantitative Cr reduction and removal are necessary for significant isotope fractionation. nih.govunil.chresearchgate.net Instead, fractionation can occur even with non-quantitative removal, resulting in sedimentary records that are isotopically offset from the overlying waters and may not directly reflect the high δ⁵³Cr values associated with oxidative continental weathering. nih.govunil.chresearchgate.net This highlights the complexity of interpreting sedimentary δ⁵³Cr records from ancient stratified environments.
Biogeochemical Cycling of this compound in Marine Environments
The distribution and isotopic composition of chromium in marine environments are governed by a complex interplay of physical, chemical, and biological processes. Understanding the modern marine chromium cycle is crucial for accurately interpreting the δ⁵³Cr proxy in paleo-archives. nerc.ac.ukresearchgate.netfrontiersin.orgnih.gov
Controls on Dissolved this compound Isotopic Distribution in Seawater
The dissolved δ⁵³Cr values in the open ocean typically range between approximately 0.60‰ and 1.71‰. nerc.ac.ukfrontiersin.orgresearchgate.net These values are generally higher than those of crustal rocks, reflecting the input of isotopically heavy Cr from oxidative weathering on continents. geochemicalperspectivesletters.orggeomar.de A strong inverse correlation has been observed between dissolved Cr concentration and δ⁵³Cr in seawater globally, suggesting that processes which remove Cr from the dissolved phase also fractionate its isotopes. frontiersin.orgnih.govresearchgate.net
The primary controls on dissolved δ⁵³Cr distribution include the interconversion of Cr(VI) and Cr(III) and the mixing of water masses with distinct isotopic signatures. nih.govresearchgate.net Reduction of Cr(VI) to Cr(III), which is then scavenged, leads to an enrichment of ⁵³Cr in the remaining dissolved pool. nih.govfrontiersin.orgnih.govgeomar.dewhoi.edu This process is particularly relevant in areas with lower oxygen concentrations or high biological activity. mit.edunih.govwhoi.edunih.gov
This compound Uptake and Fractionation in Marine Biogenic Carbonates (e.g., Foraminifera, Molluscs)
Marine biogenic carbonates, such as the shells of foraminifera and molluscs, are potential archives for reconstructing past seawater chemistry, including its isotopic composition. researchgate.netnih.govcopernicus.orgresearchgate.netnih.gov Studies on modern biogenic carbonates have shown that their δ⁵³Cr values are often systematically lower than those of the ambient seawater. nih.govcopernicus.orgresearchgate.netmdpi.comoup.com This isotopic offset suggests that significant reduction of dissolved seawater chromium occurs during the process of calcification. nih.govcopernicus.org
The uptake mechanism of chromium by calcifying organisms and the associated isotopic fractionation are subjects of ongoing research. It is hypothesized that the incorporation of chromium into carbonate structures may involve the uptake of isotopically lighter Cr(III), potentially resulting from the bio-reduction of Cr(VI). copernicus.orgresearchgate.netoup.com While some studies suggest that biogenic carbonates could record seawater δ⁵³Cr, others indicate significant species-dependent fractionation and variability, particularly in foraminifera, making their use as straightforward archives challenging without further calibration. copernicus.orgnih.govresearchgate.net The concentration of chromium in biogenic carbonates is generally low, and the primary marine Cr signal can potentially be affected by diagenetic processes. researchgate.netoup.com
Role of Biological Productivity in this compound Cycling
Biological processes, particularly primary productivity, play a significant role in the marine biogeochemical cycling of chromium and its isotopes. nerc.ac.ukresearchgate.netnih.govnih.govcopernicus.orgresearchgate.net In productive surface waters, biological activity can influence the redox state of chromium, potentially leading to the reduction of Cr(VI) to Cr(III). mit.edunih.govnih.gov This isotopically lighter Cr(III) can then be preferentially removed, for instance, through uptake by phytoplankton or scavenging onto organic particles. mit.edunih.govnih.govcopernicus.org
Interpretation of Sedimentary this compound Isotopic Records
The interpretation of δ⁵³Cr values in sedimentary rocks is a key aspect of using this isotope system as a paleoredox proxy. The underlying assumption is that the isotopic composition of authigenic chromium preserved in sediments reflects the δ⁵³Cr of the overlying water column, which is influenced by the global balance between oxidative weathering on continents and the removal of Cr from seawater. nih.govunil.chgoldschmidt.info Oxidative weathering of Cr(III) on land produces soluble Cr(VI) that is enriched in ⁵³Cr, leading to a higher δ⁵³Cr in riverine input and subsequently in seawater under oxygenated conditions. oup.comnih.govyale.edu Under reducing conditions in the water column or sediments, Cr(VI) can be reduced to particle-reactive Cr(III), which is then removed from the water column and incorporated into sediments. unil.chnih.gov
However, recent research highlights challenges to the straightforward interpretation of sedimentary δ⁵³Cr records. Processes other than oxidative weathering can influence Cr isotope systematics. ustc.edu.cnnih.govnerc.ac.uk These include non-redox-dependent fractionation during Cr(III) mobilization and incorporation into sediments, as well as complex Cr cycling within redox-stratified water columns. epfl.chustc.edu.cnsemanticscholar.org
Authigenic this compound Enrichments in Sediments
Authigenic chromium in sediments refers to the Cr that is precipitated or adsorbed from the water column during or after deposition, as opposed to detrital Cr that originates from the erosion of continental rocks. Authigenic Cr enrichments and their δ⁵³Cr composition in sedimentary deposits are widely used to trace redox conditions throughout Earth's history. nih.govunil.ch The premise is that under reducing conditions (anoxia or euxinia), Cr is efficiently sequestered into sediment phases. nih.govunil.ch If this sequestration is quantitative, the authigenic δ⁵³Cr in the sediment should theoretically match the δ⁵³Cr of the overlying water column. nih.govunil.ch
Studies in modern redox-stratified basins, such as Lake Cadagno and the Peru Margin, have provided valuable insights into authigenic Cr behavior. In these settings, dissolved Cr can accumulate in anoxic deep water, contrary to the expectation of efficient removal under reducing conditions. nih.govepfl.ch Furthermore, authigenic Cr in near-surface sediments can be isotopically lighter than the deep water, and its δ⁵³Cr can be similar to that of sinking particles or even continental crust. nih.gov This suggests that non-quantitative Cr reduction and removal can lead to isotopic fractionation between the water column and the authigenic sediment component. nih.govunil.chresearchgate.net
The δ⁵³Cr values of authigenic fractions in reducing and anoxic marine sediments have been reported in various studies. For instance, measured δ⁵³Cr values in the authigenic fractions of Peru Margin sediments range between 0.45 and 0.61‰, while those in Cariaco Basin sediments are between 0.38 and 0.53‰. researchgate.net These values are within the range of riverine input but can be lower than most seawater values, supporting the idea of Cr isotope fractionation during reduction and scavenging. researchgate.net
The estimation of authigenic δ⁵³Cr in sediments often involves analyzing a weakly acid-leached fraction to preferentially extract the authigenic component and using mass balance calculations based on detrital tracers like Ti or Al to correct for the detrital contribution. caltech.eduresearchgate.netyale.edu The δ⁵³Cr of the detrital fraction in oxic marine sediments is typically close to the bulk silicate (B1173343) Earth value, around -0.05 ± 0.10‰. yale.eduresearchgate.net
Data on the δ⁵³Cr of marine sediment samples categorized by redox conditions reveal contrasting average values: Anoxic sediments show an average δ⁵³Cr of 0.30 ± 0.11‰, hypoxic sediments 0.60 ± 0.28‰, and oxic sediments -0.05 ± 0.11‰. researchgate.netresearchgate.net
Here is a summary of average δ⁵³Cr values in marine sediments based on redox conditions:
| Sediment Type | Average δ⁵³Cr (‰) | 2SD (‰) | Number of Samples | Source Indices |
| Anoxic | 0.30 | 0.11 | 21 | researchgate.netresearchgate.net |
| Hypoxic | 0.60 | 0.28 | 63 | researchgate.netresearchgate.net |
| Oxic | -0.05 | 0.11 | 25 | researchgate.netresearchgate.net |
Note: The δ⁵³Cr values are relative to NIST SRM 979.
These variations highlight the sensitivity of sedimentary δ⁵³Cr to the prevailing redox conditions during deposition and diagenesis.
This compound in Ancient Shales and Iron Formations
Ancient shales and iron formations are important archives for reconstructing Earth's past redox history using chromium isotopes. Black shales, particularly organic- and sulfide-rich ones, have a high potential to develop authigenic Cr enrichments. researchgate.netgeoscienceworld.org Iron formations (IFs) and ironstones are also considered to capture the terrestrial oxidative weathering signal in their δ⁵³Cr composition. oup.comgeoscienceworld.orgresearchgate.netresearchgate.net
Studies of Cr isotopes in shales throughout Earth's history reveal distinct shifts in δ⁵³Cr values across different eons. geoscienceworld.org For instance, Archean (4–2.5 Ga) and Mesoproterozoic (1.6–1.0 Ga) shale samples generally show δ⁵³Cr values that are indistinguishable from the bulk silicate Earth value of approximately -0.12‰. unil.chgeoscienceworld.org This suggests limited oxidative cycling of Cr during these periods. In contrast, Neoproterozoic (1.0–0.541 Ga) and Phanerozoic (0.541 Ga to present) shales exhibit significant positive fractionations in δ⁵³Cr, with mean values around +0.47‰ and +0.48‰, respectively. geoscienceworld.org This striking baseline shift beginning in the Neoproterozoic is interpreted to reflect a secular increase in oxidative Cr cycling on Earth's surface, linked to rising atmospheric oxygen levels. geoscienceworld.org
While the general trend in shales supports a link between δ⁵³Cr fractionation and atmospheric oxygenation, the interpretation can be complicated by factors such as non-redox Cr cycling and diagenetic alteration. semanticscholar.orggatech.edu Slightly positively fractionated δ⁵³Cr values observed in some Archean and Proterozoic sedimentary rocks may potentially be caused by non-redox Cr cycling, such as adsorption of Cr(III), and may not necessarily indicate transient atmospheric oxygenation events. ustc.edu.cnsemanticscholar.org
Iron formations, particularly banded iron formations (BIFs), are chemical sedimentary archives that can record the biogeochemical evolution of iron cycling and the redox evolution of the early Earth. researchgate.net The δ⁵³Cr values of iron formations are often positive, contrasting with the negative values found in Fe-Mn crusts. researchgate.net This is attributed to the reduction of isotopically heavy Cr(VI) and its coprecipitation with iron oxides in environments where Fe(II) is oxidized. researchgate.net Studies on banded iron formations from the Archean-Proterozoic transition have revealed pulses of terrestrial Cr-oxidation prior to the Great Oxidation Event (GOE) and a lack of Cr-isotope fractionation immediately following the GOE, which has been interpreted as a post-GOE decline in atmospheric pO₂. geochemicalperspectivesletters.org
However, the assumption that iron formations reliably record the δ⁵³Cr value of seawater relies on the efficient and near-quantitative reduction of Cr(VI) to Cr(III) in the presence of Fe(II), which minimizes isotopic fractionation. researchgate.netresearchgate.net
Here is a simplified representation of average δ⁵³Cr values in shales across different geological eons:
| Geological Eon | Age Range (Ga) | Mean δ⁵³Cr (‰) | Source Index |
| Archean | 4.0–2.5 | 0.12 ± 0.06 | geoscienceworld.org |
| Mesoproterozoic | 1.6–1.0 | 0.15 ± 0.09 | geoscienceworld.org |
| Neoproterozoic | 1.0–0.541 | 0.47 ± 0.56 | geoscienceworld.org |
| Phanerozoic | 0.541–Present | 0.48 ± 0.23 | geoscienceworld.org |
Note: The δ⁵³Cr values are relative to NIST SRM 979 and represent mean values from bulk and leach extractions in the cited study.
The interpretation of these records requires careful consideration of potential diagenetic overprints and the relative contributions of detrital and authigenic Cr. researchgate.netgatech.edu Despite these complexities, the chromium isotope system in ancient shales and iron formations remains a powerful tool for probing the evolution of Earth's surface oxygenation. nih.govresearchgate.netgeoscienceworld.orggeochemicalperspectivesletters.org
Chromium 53 in Environmental Tracing and Geochemical Monitoring
Tracing Anthropogenic Chromium Inputs and Contamination
Chromium isotopes, particularly the δ⁵³Cr signature, have emerged as a valuable tool for distinguishing between natural background chromium concentrations and those originating from anthropogenic activities. researchgate.netresearchgate.netdntb.gov.uahinkleygroundwater.comusgs.gov Industrial processes, such as electroplating, leather tanning, and the use of chromium compounds as anti-corrosives, can release significant amounts of chromium into the environment, leading to contamination of soil and water resources. usgs.gov
Studies have shown that industrial chromium compounds often have δ⁵³Cr values close to zero, similar to the average composition of the Earth's crust. researchgate.nethinkleygroundwater.com In contrast, natural processes, particularly the redox transformations of chromium in the environment, can lead to significant isotopic fractionation, resulting in different δ⁵³Cr signatures in naturally occurring chromium. researchgate.nethinkleygroundwater.comusgs.gov By measuring the δ⁵³Cr values in environmental samples, researchers can assess the contribution of anthropogenic sources to the total chromium load and delineate contamination plumes. researchgate.netusgs.govusgs.govscience.gov For example, in studies of contaminated groundwater plumes in the Mojave Desert, USA, δ⁵³Cr values have been used to evaluate the extent of anthropogenic chromium originating from industrial releases. researchgate.netusgs.govusgs.govusgs.gov
Monitoring Chromium Mobility and Fate in Aquatic and Terrestrial Systems
The mobility and fate of chromium in aquatic and terrestrial systems are largely controlled by its oxidation state. Cr(VI) is highly soluble and can be transported over long distances in water, while Cr(III) is much less soluble at environmentally relevant pH values and tends to adsorb onto solid surfaces. usgs.govyale.edu The interconversion between these two oxidation states, driven by redox conditions, plays a critical role in the environmental behavior of chromium. mit.eduyale.edudokumen.pubosti.gov
Chromium-53, as a stable isotope tracer, helps monitor these processes. Changes in the δ⁵³Cr signature of dissolved chromium can provide insights into the extent of redox transformations and mixing processes occurring within a system. researchgate.netusgs.gov For instance, the reduction of mobile Cr(VI) to immobile Cr(III) typically results in the preferential removal of lighter chromium isotopes (⁵²Cr) from the dissolved phase, leaving the remaining dissolved Cr(VI) enriched in the heavier isotope (⁵³Cr), leading to more positive δ⁵³Cr values. nih.govresearchgate.netresearchgate.net Conversely, the oxidation of Cr(III) to Cr(VI) can lead to different fractionation patterns, depending on the specific reaction pathways and oxidants involved. researchgate.netyale.edu
By analyzing the spatial and temporal variations in δ⁵³Cr values in water and soil samples, researchers can track the movement of chromium, identify zones of active redox transformations, and assess the natural attenuation of chromium contamination. researchgate.nethinkleygroundwater.comusgs.govusgs.gov
Characterization of Chromium Redox Transformations in Natural Waters and Soils
Redox transformations are central to the environmental cycling of chromium and are the primary drivers of significant chromium isotope fractionation. yale.eduubc.canih.govmit.eduresearchgate.netyale.eduosti.govnih.govresearchgate.netzarmesh.com The reduction of Cr(VI) to Cr(III) can be mediated by various natural reductants, including organic matter, sulfides, and ferrous iron. researchgate.netnih.gov Laboratory experiments and field studies have consistently shown that this reduction process preferentially removes the lighter ⁵²Cr isotope, enriching the residual Cr(VI) in ⁵³Cr. nih.govresearchgate.netresearchgate.net The magnitude of this fractionation can vary depending on the reductant and reaction conditions. researchgate.netyale.edu
Conversely, the oxidation of Cr(III) to Cr(VI) can occur in the presence of strong oxidants, such as manganese oxides. ubc.caosti.govzarmesh.com This process is also associated with chromium isotope fractionation, although the direction and magnitude of the fractionation can be different from Cr(VI) reduction. researchgate.netyale.edu Studies have investigated Cr(VI) generation from the oxidation of indigenous Cr(III) minerals by manganese oxides in soils and sediments, highlighting the importance of these reactions in controlling chromium speciation and mobility. osti.gov
The δ⁵³Cr signature provides a valuable tool for investigating these complex redox reactions in situ. By analyzing the isotopic composition of chromium species in natural waters and soils, researchers can gain insights into the dominant transformation processes occurring and their impact on chromium mobility and bioavailability. ubc.canih.govnih.gov
Research findings on chromium isotope fractionation during redox transformations:
| Process | Reactant δ⁵³Cr (‰) | Product δ⁵³Cr (‰) | Fractionation (‰) | Notes | Source |
| Cr(VI) Reduction | Varied | Varied | Up to ~6 | Lighter isotopes preferentially react. | yale.edu |
| Cr(VI) Reduction | - | - | -7.6 to -0.4 | Range of apparent fractionation factors. | researchgate.net |
| Cr(VI) Reduction | - | - | ~-3.4 | Fractionation during reduction by magnetite. | nih.gov |
| Cr(III) Oxidation | - | - | +1 to -2.5 | Varies depending on oxidants and conditions. | yale.edu |
| Cr(VI) Reduction | - | - | Up to -8 | Possible in surface seawater/oxygen minimum zones. | researchgate.net |
| Cr(VI) Reduction (Lab) | - | Product -3.4 ± 0.1 | -3.4 ± 0.1 | Reduction by magnetite and sediments. | researchgate.net |
Environmental Forensics and Source Apportionment Studies Using this compound
Environmental forensics and source apportionment studies aim to identify and quantify the contributions of different sources to environmental contamination. This compound, through its isotopic variations, is a powerful tracer in such investigations, particularly for chromium contamination. nih.govresearchgate.netdntb.gov.uascience.govresearchgate.net
The distinct δ⁵³Cr signatures associated with different chromium sources (e.g., natural geological materials vs. specific industrial processes) and the isotopic fractionation that occurs during environmental transport and transformation processes allow researchers to fingerprint and track chromium from its origin to the point of contamination. researchgate.netresearchgate.nethinkleygroundwater.comusgs.govusgs.gov
In areas with multiple potential chromium sources, including both natural occurrences and anthropogenic inputs, chromium isotope analysis can help differentiate these contributions. researchgate.nethinkleygroundwater.comusgs.gov For example, studies in the Mojave Desert have utilized δ⁵³Cr values in conjunction with other hydrogeochemical data to evaluate the extent of anthropogenic chromium contamination in groundwater and distinguish it from naturally occurring chromium. hinkleygroundwater.comusgs.govusgs.govusgs.gov
By analyzing the δ⁵³Cr values in contaminated samples and comparing them to the isotopic signatures of potential sources and the expected fractionation patterns during environmental processes, investigators can apportion the relative contributions of different sources to the observed contamination. nih.govresearchgate.netdntb.gov.uaresearchgate.net This information is crucial for effective environmental management, remediation efforts, and legal proceedings related to pollution incidents.
Nuclear Physics and Structure Studies Involving Chromium 53
Experimental Investigations of Neutron Shell Structure in Chromium-53
Experimental investigations of the neutron shell structure in ⁵³Cr often utilize neutron transfer reactions, such as the (d,p) reaction, to add a neutron to the target nucleus (⁵²Cr) and study the resulting states in ⁵³Cr. These experiments aim to determine the single-neutron energies and the distribution of single-particle strength among the observed nuclear states.
A measurement of the ⁵²Cr(d,p)⁵³Cr reaction at 16 MeV was conducted using a Super-Enge Split-Pole Spectrograph to determine single-neutron energies for specific orbits, including the 2p₃/₂, 2p₁/₂, and 1f₅/₂ orbits. ursinus.edu This experiment identified 24 unique states in ⁵³Cr. ursinus.edu By analyzing the energies and angular distributions of the outgoing protons, researchers were able to calculate energy centroids for these states. ursinus.edu The observed g₉/₂ neutron strength in ⁵³Cr from (d,p) reactions is reported to be significantly smaller than the sum rule for this strength. researchgate.net Most of the observed L=4 strength in these nuclei is concentrated in states near 4 MeV excitation energy. researchgate.net Covariant density-functional theory calculations support the hypothesis that the g₉/₂ neutron orbit is unbound in ⁵³Cr. researchgate.net
Shell model studies of neutron-rich Cr isotopes, including ⁵³Cr, have been performed to systematically investigate their structure. arxiv.org These calculations have shown good agreement with known energy levels for odd-mass ⁵³⁻⁵⁹Cr nuclei. arxiv.org
Spectroscopic Studies of Excited Nuclear States of this compound
Spectroscopic studies aim to identify and characterize the excited energy levels within the ⁵³Cr nucleus, determining their excitation energies, spins, and parities. These studies often involve detecting gamma rays emitted during the de-excitation of the nucleus from higher energy states to lower ones.
Gamma-ray spectroscopic studies have been performed to investigate excited states of isobaric multiplets, providing a quantitative understanding of energy differences between excited states. researchgate.net Studies of excited states in ⁵³Cr have also been conducted using nuclear spectroscopy with lithium beams. osti.gov
Capture gamma-ray studies following thermal-neutron capture in separated ⁵³Cr have been performed. aps.org These experiments observed capture gammas at various energies, including 9.72, 8.88, 7.10, 6.88, 6.64, 6.28, 6.00, 4.86, 3.72, 2.60, 2.24, 2.00, 1.77, and 0.84 MeV. aps.org By employing coincidence, sum coincidence, and angular correlation methods, energy levels in ⁵³Cr were established at 0.84, 2.61, 2.84, 3.08, 3.44, 3.72, and 4.86 MeV. aps.org The spins of the first four excited states were determined to be 2, 2, 0, and 2, respectively, based on angular correlation and cascade systematics. aps.org
Theoretical calculations based on the intermediate coupling approach of the unified model have been performed to predict the low-energy nuclear properties of the ⁵³Cr isotope. cdnsciencepub.com
Deuteron-Induced Reactions (d,p) and (d,d') to Probe this compound Nuclear Properties
Deuteron-induced reactions, specifically (d,p) and (d,d'), are valuable tools for probing nuclear properties. The (d,p) stripping reaction involves the transfer of a neutron from the deuteron (B1233211) to the target nucleus, while the (d,d') inelastic scattering reaction excites the target nucleus without transferring a nucleon.
Studies of the ⁵²Cr(d,p)⁵³Cr reaction have been conducted to investigate neutron shell structure and single-neutron energies, as mentioned in Section 8.1. ursinus.edu These experiments provide information on the states populated by adding a neutron to ⁵²Cr.
Comparison of the (p,p') and (d,p) reactions leading to states of ⁵³Cr and ⁵⁴Cr show significant differences in the population of states across all excitation energies. capes.gov.br This highlights the different reaction mechanisms involved in inelastic scattering and neutron transfer.
Proton Scattering (p,p') Studies on Chromium Isotopes
Proton scattering experiments, particularly inelastic scattering (p,p'), are used to study the excitation of nuclear states and to extract information about nuclear structure and collectivity.
Inelastic scattering of protons on chromium isotopes, including ⁵³Cr, has been investigated. bnl.govras.ru Early studies of inelastic scattering of 6.9 MeV protons by chromium isotopes, including ⁵⁰Cr, ⁵²Cr, and ⁵⁴Cr, indicated that at this energy, the dominant process is the formation of a compound nucleus, although a small deviation from symmetry suggested a contribution from direct interaction. ras.ru
Studies involving (p,p') reactions on various chromium isotopes, including ⁵³Cr, at energies such as 11 and 12 MeV have been performed to measure Q-values and deduce energy levels and density parameters. bnl.gov Elastic and inelastic scattering of 6 MeV protons by even isotopes of chromium (⁵⁰Cr, ⁵²Cr, ⁵⁴Cr) have also been studied to measure differential cross sections and deduce levels and deformation parameters. bnl.gov Excitation functions of (p,p') reactions on chromium isotopes have been measured at energies between 5.20 and 6.05 MeV to deduce isobaric analog resonances. bnl.gov
More recent work has involved measuring photon-scattering cross sections of states in ⁵⁰Cr and ⁵⁴Cr via the nuclear resonance fluorescence method to study the pygmy dipole resonance, noting a significant increase in strength above the N=28 shell closure when comparing ⁵⁰Cr, ⁵²Cr, and ⁵⁴Cr. uni-koeln.de
Data Tables
Based on the search results, a table summarizing some of the observed energy levels in ⁵³Cr from experimental studies can be presented.
| Excitation Energy (MeV) | Proposed Spin/Parity (Jπ) | Experimental Method | Source |
| 0.84 | 2 | Capture Gamma-ray aps.org | aps.org |
| 2.61 | 2 | Capture Gamma-ray aps.org | aps.org |
| 2.84 | 0 | Capture Gamma-ray aps.org | aps.org |
| 3.08 | 2 | Capture Gamma-ray aps.org | aps.org |
| 3.44 | Capture Gamma-ray aps.org | aps.org | |
| 3.72 | Capture Gamma-ray aps.org | aps.org | |
| 4.86 | Capture Gamma-ray aps.org | aps.org | |
| ~0.57 | Center-of-gravity theorem scispace.com | scispace.com | |
| ~1.29 | Center-of-gravity theorem scispace.com | scispace.com | |
| ~2.31 | Center-of-gravity theorem scispace.com | scispace.com |
Note: Spin/parity assignments are based on the indicated experimental method and source.
Compound Names and PubChem CIDs
As this article focuses on the isotope this compound and not a chemical compound, a traditional list of compounds and their PubChem CIDs is not directly applicable to the nuclear physics context described in the outline. This compound is an isotope of the element Chromium. While Chromium can exist in various chemical compounds (e.g., Chromium(III) oxide, Cr₂O₃), the article's scope is limited to the nuclear properties of the ⁵³Cr nucleus itself. PubChem is a database for chemical molecules and compounds, not isotopes in isolation.
However, for completeness and to address the user's instruction, we note that this compound is an isotope.
| Name | PubChem CID |
| This compound | N/A (Isotope) |
Emerging Research Frontiers and Future Directions for Chromium 53 Investigations
Development of Novel Chromium-53 Analytical Techniques
The frontiers of this compound (⁵³Cr) research are intrinsically linked to advancements in analytical technology. nih.gov The primary analytical tool for high-precision chromium isotope analysis is the Multicollector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS). nih.govresearchgate.net This technique has become the standard for determining the isotopic composition of chromium in geological and cosmochemical samples. nih.gov
Recent innovations have focused on enhancing sensitivity and precision, allowing for the analysis of smaller sample sizes. A significant advancement is the refinement of the double-spike technique, often coupled with MC-ICP-MS. acs.orgresearchgate.net This method involves adding a "spike" of a known isotopic composition of chromium to the sample to correct for instrumental mass fractionation, thereby improving the accuracy of the ⁵³Cr/⁵²Cr ratio measurements. researchgate.net Researchers have successfully achieved high-precision measurements at the 10-nanogram level using a double-spike MC-ICP-MS setup. acs.orgresearchgate.net
Further methodological improvements include enhanced sample introduction systems, such as the use of a desolvating nebulizer system with a cold trap, which increases signal sensitivity and stability. acs.orgresearchgate.net Additionally, refined chromatographic techniques are crucial for separating chromium from the sample matrix to prevent isobaric interferences from other elements like iron (Fe) and titanium (Ti). nih.govresearchgate.net These advancements are pushing the boundaries of what can be analyzed, enabling the study of materials with very low chromium concentrations. acs.org
| Analytical Technique | Key Features | Achieved Precision (δ⁵³Cr) |
| Double-Spike MC-ICP-MS | Corrects for instrumental mass fractionation, high accuracy. | ≤ 0.06‰ |
| MC-ICP-MS with Standard-Sample Bracketing | High sample throughput, good precision. | ~0.05‰ to 0.06‰ |
| Thermal Ionization Mass Spectrometry (TIMS) | Historically significant, requires smaller sample sizes than some MC-ICP-MS methods. | Comparable to early MC-ICP-MS, but with lower throughput. |
Integrated Approaches Combining this compound with Other Isotopic Systems
The diagnostic power of this compound is significantly amplified when integrated with other stable and radiogenic isotope systems. This multi-proxy approach allows for a more robust and nuanced interpretation of complex geological and planetary processes. nasa.gov
In cosmochemistry, ⁵³Cr is frequently analyzed alongside other isotopes with nucleosynthetic anomalies, such as ⁵⁴Cr and isotopes of titanium (e.g., ⁵⁰Ti). nih.govnasa.gov These combined measurements help to trace the origins of materials in the early solar system and understand the genetic relationships between different planetary bodies. nasa.govusgs.gov Furthermore, the ⁵³Mn-⁵³Cr chronometer, which relies on the decay of Manganese-53 (⁵³Mn) to ⁵³Cr, is a powerful tool for dating early solar system events when combined with other short-lived chronometers like the ²⁶Al-²⁶Mg system. wikipedia.orgnih.gov
In Earth sciences, particularly in the study of paleoredox conditions, ⁵³Cr data is often coupled with iron (Fe) and molybdenum (Mo) isotope systematics. researchgate.net As the fractionation of each of these isotopic systems is sensitive to changes in oxygen levels in different ways, their combined analysis provides a more comprehensive picture of the redox state of ancient oceans and the atmosphere. researchgate.net For instance, investigating the relationship between δ⁵³Cr and δ⁵⁶Fe in sedimentary rocks can help to distinguish between different models of atmospheric and oceanic oxygenation through Earth's history.
| Isotopic System | Combined With | Area of Application | Information Gained |
| This compound (⁵³Cr) | ⁵⁴Cr, ⁵⁰Ti | Cosmochemistry | Tracing nucleosynthetic heritage of solar system materials. nasa.gov |
| This compound (⁵³Cr) | Manganese-53 (⁵³Mn) | Geochronology | Dating early solar system events like planetary differentiation. wikipedia.orgnih.gov |
| This compound (⁵³Cr) | Iron (Fe) Isotopes | Paleoceanography | Reconstructing past ocean and atmospheric oxygen levels. researchgate.net |
| This compound (⁵³Cr) | Molybdenum (Mo) Isotopes | Geochemistry | Constraining global and local redox processes. |
Refining Theoretical Models of this compound Isotope Fractionation across Diverse Environments
A significant frontier in ⁵³Cr research involves the refinement of theoretical models that predict how chromium isotopes are fractionated. geologyscience.ruresearchgate.net Isotope fractionation is the partitioning of isotopes between different substances or phases, and for chromium, it is largely driven by redox reactions (the conversion between Cr(III) and Cr(VI)). yale.eduresearchgate.net
Researchers are increasingly using first-principles calculations, such as density functional theory (DFT), to model the vibrational energy of chromium-bearing molecules and minerals. geologyscience.rugeoscienceworld.org These calculations help to predict the magnitude and direction of equilibrium isotope fractionation between different chromium species. geologyscience.ruresearchgate.net Theoretical estimates suggest that large fractionations are expected between species with different oxidation states, with the oxidized Cr(VI) species being enriched in the heavier isotopes like ⁵³Cr compared to the reduced Cr(III) species. geologyscience.ruresearchgate.net
These theoretical models are crucial for interpreting ⁵³Cr data from natural archives. geologyscience.ru For example, understanding the precise fractionation factors associated with the reduction of Cr(VI) in different environmental settings is essential for accurately using ⁵³Cr as a paleoredox proxy. researchgate.netnih.gov Current research aims to better constrain how factors like temperature, pH, and the presence of different ligands affect these fractionation factors. ideasspread.org
Exploring New Applications in Interdisciplinary Earth and Planetary Sciences
The application of this compound is expanding into new interdisciplinary fields, driven by improved analytical precision and a better understanding of its geochemical behavior.
Planetary Differentiation and Volatile History: High-precision ⁵³Cr data from meteorites and planetary materials are providing new insights into the formation and evolution of terrestrial planets. nasa.govcolumbia.edu For instance, the ⁵³Cr/⁵²Cr ratio of planetary bodies can be used to study core formation processes and the history of volatile element depletion on planets like Earth and Mars. nasa.govnih.gov
Tracing Mantle Processes: Variations in the ⁵³Cr/⁵²Cr ratio in mantle-derived rocks and minerals are being explored as tracers for processes such as magmatic differentiation and metasomatism. yale.eduresearchgate.net Studies of chromites from different geological eras suggest that the chromium isotopic composition of the Earth's mantle has remained relatively uniform over time. researchgate.net
Environmental and Forensic Tracers: The distinct isotopic signatures of chromium from industrial sources compared to natural background levels make ⁵³Cr a potential tool for forensic hydrology. researchgate.netresearchgate.net It can be used to trace the sources of chromium contamination in groundwater and to monitor the effectiveness of remediation efforts that rely on the reduction of toxic Cr(VI). nih.govresearchgate.netresearchgate.net
Paleoenvironmental Reconstruction: Beyond its use as a redox proxy, researchers are exploring the use of ⁵³Cr in different geological archives, such as marine carbonates, to reconstruct past environmental conditions. researchgate.netyale.edu However, challenges remain in understanding how biological processes might fractionate chromium isotopes during the formation of these archives. yale.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
